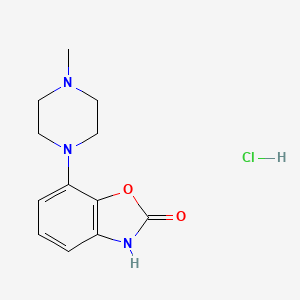

Pardoprunox hydrochloride

Übersicht

Beschreibung

Pardoprunoxhydrochlorid, auch bekannt unter seinem Codenamen SLV-308, ist eine Verbindung, die als Antiparkinsonmittel entwickelt wurde. Es wirkt als partieller Agonist an Dopamin-D2- und D3-Rezeptoren und als vollständiger Agonist an Serotonin-5-HT1A-Rezeptoren . Trotz seines Potenzials wurde die Entwicklung von Pardoprunoxhydrochlorid nach Erreichen der Phase-III-klinischen Studien eingestellt .

Vorbereitungsmethoden

Die Synthese von Pardoprunoxhydrochlorid beinhaltet die Bildung einer Benzoxazolonstruktur. Der Syntheseweg umfasst typischerweise die Reaktion von 4-Methylpiperazin mit 2-Chlorbenzoxazol unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten . Industrielle Produktionsmethoden würden wahrscheinlich diese Syntheseroute für die großtechnische Produktion optimieren, um hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Pardoprunoxhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Diese Reaktion kann am Piperazinring auftreten und zur Bildung von N-Oxiden führen.

Reduktion: Die Verbindung kann am Benzoxazolonring reduziert werden, wodurch möglicherweise Dihydroderivate entstehen.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile, die Wasserstoffatome am Benzoxazolonring ersetzen können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Analyse Chemischer Reaktionen

Pardoprunox Hydrochloride undergoes several types of chemical reactions:

Oxidation: This reaction can occur at the piperazine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced at the benzoxazolone ring, potentially forming dihydro derivatives.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace hydrogen atoms on the benzoxazolone ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pardoprunox hydrochloride is a compound that has been investigated for its potential therapeutic applications, particularly in the treatment of Parkinson's disease . It functions as a partial agonist of dopamine D2 and D3 receptors and a full agonist of the serotonin 5-HT1A receptor .

** पार्किंसंस रोग (Parkinson's Disease)**

- Pardoprunox has been studied for the treatment of Parkinson's disease due to its activity as a partial dopamine agonist . Partial dopamine agonists stimulate dopamine production and block excess dopamine, which can help manage motor symptoms while potentially avoiding side effects like dyskinesia and psychosis common with other dopaminergic agents .

- Clinical trials have explored the efficacy and safety of pardoprunox in both early and advanced stages of Parkinson's disease . In patients with early Parkinson's disease, pardoprunox significantly improved motor function compared to placebo . Patients in these studies were administered pardoprunox at individually optimized doses ranging from 9 to 45 mg/day over a period of 2 to 6 weeks, followed by maintenance at the optimal dose for an additional 3 weeks .

- Pardoprunox has also been investigated as an adjunct therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations . Results showed that pardoprunox significantly reduced OFF time (periods when medication is not effective) and increased ON time (periods when medication is effective) without causing troublesome dyskinesias .

- Animal studies using MPTP-treated primates have shown that pardoprunox can reverse motor deficits without inducing hyperactivity, suggesting it may alleviate dyskinesia without compromising the benefits of L-dopa .

Pharmacological Activity

- This compound acts as a partial dopamine D2 and D3 receptor partial agonist and a serotonin 5-HT1A receptor agonist . It has pEC50 values of 8, 9.2, and 6.3 for D2, D3, and 5-HT1A receptors, respectively .

- In vitro studies have demonstrated that this compound acts as a potent but partial D2 receptor agonist with an efficacy of 50% on forskolin-stimulated cAMP accumulation . It also acts as a partial agonist in the induction of [(35)S]GTPgammaS binding at human recombinant dopamine D3 receptors, with an intrinsic activity of 67% . Furthermore, it acts as a full 5-HT1A receptor agonist on forskolin-induced cAMP accumulation at cloned human 5-HT1A receptors, although with low potency .

Other Potential Applications

Pardoprunox was also under investigation for treating depression and anxiety; however, further development for these indications appears to have been discontinued .

In Vitro and In Vivo Usage

- In Vitro: this compound is soluble in various solvents, including DMSO, PEG300, Tween-80, and saline .

- In Vivo: Pardoprunox was administered orally to patients with early Parkinson's disease, with doses titrated to each patient’s optimal level (9–45 mg/day) over 2 to 6 weeks and maintained for a further 3 weeks .

Table of Pardoprunox Receptor Binding Affinities

| Receptor | Ki |

|---|---|

| D2 | 8.1 |

| D3 | 8.6 |

| 5-HT1A | 8.5 |

| D4 | 7.8 |

| α1-adrenergic | 7.8 |

| α2-adrenergic | 7.4 |

| 5-HT7 | 7.2 |

Clinical Trial Outcomes

Wirkmechanismus

Pardoprunox Hydrochloride exerts its effects by binding to dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors . It acts as a partial agonist at dopamine D2 and D3 receptors, meaning it activates these receptors but to a lesser extent than the natural ligand. At serotonin 5-HT1A receptors, it acts as a full agonist, fully activating these receptors. This combination of activities helps modulate neurotransmitter release and receptor signaling, which can alleviate symptoms of Parkinson’s disease and potentially other neurological conditions .

Vergleich Mit ähnlichen Verbindungen

Pardoprunoxhydrochlorid ähnelt anderen Verbindungen, die Dopamin- und Serotoninrezeptoren anvisieren, wie Aripiprazol und Bifeprunox . Es ist einzigartig in seinem spezifischen Rezeptorbindungsprofil und seiner Kombination aus partieller und vollständiger Agonistenaktivität. Dies macht es möglicherweise weniger wahrscheinlich, dass es im Vergleich zu anderen dopaminergen Wirkstoffen Nebenwirkungen wie Dyskinesie und Psychose hervorruft .

Ähnliche Verbindungen

Aripiprazol: Ein partieller Agonist an Dopamin-D2- und D3-Rezeptoren und ein partieller Agonist an Serotonin-5-HT1A-Rezeptoren.

Bifeprunox: Ein partieller Agonist an Dopamin-D2-Rezeptoren und ein partieller Agonist an Serotonin-5-HT1A-Rezeptoren.

Biologische Aktivität

Pardoprunox hydrochloride, also known as SLV-308, is an investigational drug primarily studied for its potential in treating Parkinson's disease (PD). This article delves into its biological activity, mechanisms of action, and relevant clinical findings.

- Chemical Formula : C₁₂H₁₅N₃O₂

- Molar Mass : 233.271 g/mol

- Structure : Pardoprunox acts as a partial agonist at dopamine D₂ and D₃ receptors and a full agonist at serotonin 5-HT₁A receptors, which contributes to its therapeutic effects in PD .

Pardoprunox exhibits a multifaceted mechanism:

- Dopamine Receptor Interaction : It binds to dopamine D₂, D₃, and D₄ receptors, providing partial agonist activity that may reduce the risk of common dopaminergic side effects such as dyskinesia and psychosis .

- Serotonin Receptor Activity : As a full agonist at the 5-HT₁A receptor, it influences serotonergic pathways, which may help manage mood and behavioral symptoms associated with PD .

In Vivo Studies

Research has demonstrated significant pharmacological effects of pardoprunox in various animal models:

- Motor Function Improvement : In studies involving rats with unilateral lesions and MPTP-treated marmosets, pardoprunox increased locomotor activity and reduced motor disability. The minimum effective dose (MED) was identified at 0.03 mg/kg .

- Behavioral Effects : The drug also exhibited effects on novelty-induced locomotion and amphetamine-induced hyperlocomotion, suggesting a complex interaction with dopaminergic systems .

Clinical Trials

Several clinical trials have assessed the efficacy and safety of pardoprunox in patients with PD:

Efficacy in Early Parkinson's Disease

-

Rembrandt Trial :

- Design : Randomized controlled trial comparing fixed doses (6 mg/day and 12 mg/day) and flexible dosing (12-42 mg/day) against placebo.

- Results : Significant improvement in motor symptoms was observed; for instance, the least-square mean change from baseline in Unified Parkinson's Disease Rating Scale-Motor score was -6.0 for 6 mg/day and -4.7 for 12 mg/day compared to -2.9 for placebo .

- Vermeer Trial :

Adjunct Therapy to Levodopa

In patients already receiving levodopa:

- Study Design : Patients were randomized to receive pardoprunox or placebo over a titration period followed by a stable dose.

- Findings : Pardoprunox significantly reduced OFF time (-1.62 hours/day) compared to placebo (-0.92 hours/day), indicating enhanced motor control without troublesome dyskinesias .

Adverse Effects and Tolerability

The tolerability of pardoprunox appears to be dose-dependent:

- High dropout rates were noted due to treatment-emergent adverse events (AEs), primarily nausea, somnolence, and dizziness. For example, dropout rates were reported at 56% in the Rembrandt trial for the flexible-dose group .

- The findings suggest that titration schedules may need adjustment to improve patient tolerability while maintaining efficacy.

Summary of Findings

| Study | Population | Efficacy Measure | Results | Dropout Rate Due to AEs |

|---|---|---|---|---|

| Rembrandt | Early PD Patients | UPDRS-Motor Score | Significant improvement | 56% |

| Vermeer | Early PD Patients | UPDRS-Motor Score | Similar efficacy as pramipexole | N/A |

| Levodopa Adjunct | PD Patients on Levodopa | Total Daily OFF Time | Reduced by 1.62 hours/day vs placebo | 37% |

Eigenschaften

IUPAC Name |

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRIKTDKFHAOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949746 | |

| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269718-83-4 | |

| Record name | Pardoprunox hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269718-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pardoprunox hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARDOPRUNOX HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.